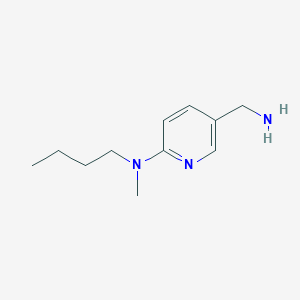

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is a derivative of 2-aminopyridine, which is a versatile building block in organic synthesis. The structure of this compound suggests that it contains an aminomethyl group at the 5-position of the pyridine ring, along with N-butyl and N-methyl substituents. This structure implies potential reactivity typical of amines, such as the formation of amides, imines, and other nitrogen-containing functional groups.

Synthesis Analysis

The synthesis of 5-substituted 2-aminopyridines, which would include derivatives like 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, can be achieved through the benzotriazolylmethylation of 2-aminopyridines. This process involves the use of 1-hydroxymethylbenzotriazole to introduce a substituent at the 5-position of the pyridine ring . The resulting intermediates can undergo further functionalization, such as lithiation and substitution with various electrophiles, to yield a wide array of 5-substituted derivatives.

Molecular Structure Analysis

While the specific molecular structure of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is not detailed in the provided papers, the general features of related compounds can be inferred. For instance, the solid-state structure of a complex derived from a related ligand has been determined by X-ray crystallography, which often reveals the geometric arrangement of substituents around the pyridine ring and the overall three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine would likely involve its amino groups. These groups can participate in various reactions, such as the formation of coordination complexes with metals, as seen in the synthesis of iron and cobalt complexes with related ligands . Additionally, the presence of the aminomethyl group could allow for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be anticipated based on the properties of similar compounds. For example, the solubility of such compounds in organic solvents can be high due to the presence of the pyridine ring and the alkyl substituents. The compound's basicity, dictated by the nitrogen atoms, would influence its reactivity and interactions with acids and other electrophiles. The NMR spectroscopy of related complexes indicates that the ligand sidearms can undergo conformational changes upon binding to ions, suggesting that the compound may also exhibit conformational flexibility .

Scientific Research Applications

Environmental Remediation

Advanced Oxidation Processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, including aromatic and aliphatic amines, which are prevalent in industrial effluents. AOPs, particularly ozone and Fenton processes, are effective due to their ability to target nitrogen atoms in these compounds, leading to mineralization and improved water treatment outcomes. The degradation sensitivity to factors such as pH and the potential cost benefits of cavitation as a pre-treatment method highlight the tailored approach needed for specific effluents (Bhat & Gogate, 2021).

Biogenic Amines Analysis

Biogenic amines, non-volatile compounds formed by decarboxylation of amino acids, are significant in food safety and quality. Understanding their formation, detection, and impact on food spoilage and safety, particularly in fish products, is crucial. The roles of histamine, cadaverine, and putrescine in food toxicity and spoilage underscore the importance of accurate analysis and monitoring to ensure consumer safety. This review emphasizes the need for comprehensive strategies to manage and mitigate biogenic amine presence in food products (Bulushi et al., 2009).

Functional Materials Development

Amine-functionalized Metal-Organic Frameworks (MOFs) represent a significant area of research due to their potential applications in CO2 capture, catalysis, and separation technologies. The basic nature of amino functionalities enhances CO2 interaction, making these MOFs attractive for environmental and energy-related applications. The development of amine-functionalized MOFs through in situ synthesis, post-modification, and impregnation methods, alongside their application in creating efficient separation membranes, illustrates their versatility and potential in addressing critical challenges in material science and engineering (Lin, Kong, & Chen, 2016).

Future Directions

properties

IUPAC Name |

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-4-7-14(2)11-6-5-10(8-12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOPHDJPSRHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)